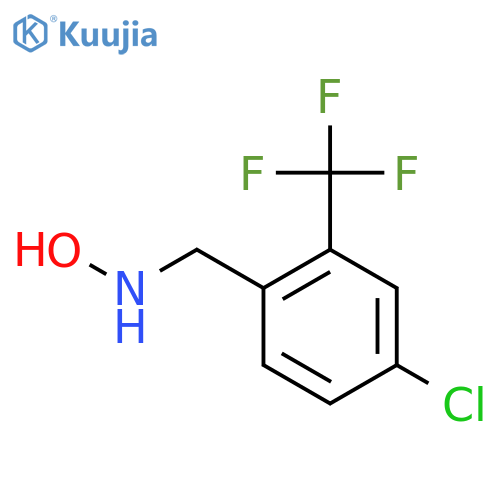Cas no 1894786-79-8 (N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine)

1894786-79-8 structure
商品名:N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
- EN300-1943069
- 1894786-79-8
- N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
-
- インチ: 1S/C8H7ClF3NO/c9-6-2-1-5(4-13-14)7(3-6)8(10,11)12/h1-3,13-14H,4H2
- InChIKey: QQTZSTXAPUBDBC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(CNO)=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 225.0168260g/mol
- どういたいしつりょう: 225.0168260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943069-2.5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-1g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-0.05g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-0.5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-5g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-1.0g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 1g |
$0.0 | 2023-05-26 | ||
| Enamine | EN300-1943069-10g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-0.1g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1943069-0.25g |
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine |
1894786-79-8 | 0.25g |
$642.0 | 2023-09-17 |
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
3. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1894786-79-8 (N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine) 関連製品
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
